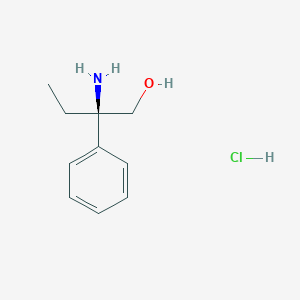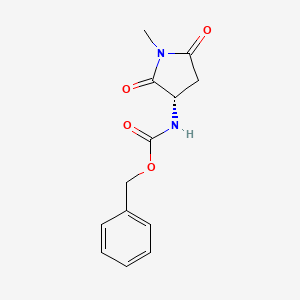![molecular formula C9H10N2 B12970987 4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12970987.png)
4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential applications in medicinal chemistry. The presence of methyl groups at positions 4 and 6 enhances its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine typically involves cyclization reactions. One common method starts with the reaction of 2,6-dimethylpyridine with an appropriate reagent to form the pyrrole ring. This process often involves the use of strong bases and high temperatures to facilitate the cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins.
類似化合物との比較
Similar Compounds
4,6-Dimethyl-1H-pyrrolo[3,4-c]pyridine: Another isomer with similar biological activities.
4,6-Dimethyl-1H-pyrrolo[2,3-c]pyridine: Differing in the position of the nitrogen atom in the pyridine ring.
4,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine: Another structural isomer with distinct chemical properties.
Uniqueness
4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific arrangement of nitrogen atoms and methyl groups, which confer distinct reactivity and biological activity
特性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC名 |
4,6-dimethyl-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C9H10N2/c1-6-5-9-8(3-4-10-9)7(2)11-6/h3-5,10H,1-2H3 |
InChIキー |
AEBCFWXWOVLUOG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CN2)C(=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)




